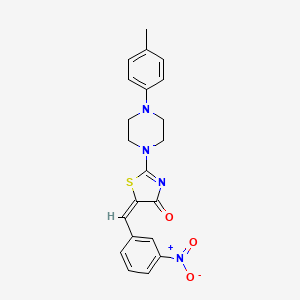

(E)-5-(3-nitrobenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one

Description

Properties

IUPAC Name |

(5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S/c1-15-5-7-17(8-6-15)23-9-11-24(12-10-23)21-22-20(26)19(29-21)14-16-3-2-4-18(13-16)25(27)28/h2-8,13-14H,9-12H2,1H3/b19-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTCCGGVOZWZQQ-XMHGGMMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(3-nitrobenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.

Introduction of the Nitrobenzylidene Group: The nitrobenzylidene group is introduced via a condensation reaction between a nitrobenzaldehyde and the thiazole derivative.

Attachment of the Piperazine Moiety: The piperazine group is attached through a nucleophilic substitution reaction, where the piperazine reacts with an appropriate leaving group on the thiazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(3-nitrobenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.

Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.

Major Products

Reduction: Reduction of the nitro group yields the corresponding amine derivative.

Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of (E)-5-(3-nitrobenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The nitrobenzylidene group and piperazine moiety may play key roles in binding to the target and exerting the desired effect.

Comparison with Similar Compounds

Key Insights :

- However, derivatives like 8d and 8f () with nitro-linked oxadiazole moieties show superior Gram-negative activity, suggesting synergistic effects from combined electron-withdrawing groups.

- Piperazine vs. Piperidine/Piperazinyl Variants : The 4-(p-tolyl)piperazinyl group in the target compound likely improves solubility and receptor binding compared to simpler piperidine analogs (e.g., ). However, the antifungal potency of dichlorobenzylidene derivatives () highlights the critical role of hydrophobic substituents in membrane penetration.

- Stereochemistry : The (E)-configuration of the target compound’s benzylidene group may enforce planarity, optimizing π-π stacking with biological targets. In contrast, (Z)-isomers (e.g., ) often exhibit reduced activity due to steric hindrance .

Functional Group Contributions to Enzyme Inhibition

Table 2: Substituent Impact on Tyrosinase and Efflux Pump Inhibition

Key Insights :

- Nitro vs. Halogen Substituents: Fluorine substituents in reduce tyrosinase inhibition due to their inability to donate hydrogen bonds.

- Piperazine Modifications : The 4-(p-tolyl)piperazinyl group in the target compound differs from the hydroxyethylpiperazinyl group in , which showed conformational flexibility critical for efflux pump inhibition. The hydrophobic p-tolyl group may enhance membrane affinity but reduce water solubility .

Biological Activity

(E)-5-(3-nitrobenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a synthetic organic compound belonging to the thiazole derivatives class, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiazole ring, a nitrobenzylidene group, and a piperazine moiety, contributing to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Weight | 396.47 g/mol |

| CAS Number | 375829-40-6 |

| IUPAC Name | (5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one |

Synthesis

The synthesis of this compound typically involves:

- Formation of the Thiazole Ring : Through cyclization of a thioamide and a haloketone.

- Introduction of the Nitrobenzylidene Group : Via condensation with nitrobenzaldehyde.

- Attachment of the Piperazine Moiety : By nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. Studies have shown that related compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. For instance, compounds similar to this compound have demonstrated effectiveness against Gram-positive bacteria such as Bacillus cereus and Clostridium perfringens .

Anticancer Activity

The anticancer potential of this compound is under investigation. Preliminary studies suggest that thiazole derivatives can induce cytotoxicity in cancer cell lines. For example, compounds with similar structures have been reported to exhibit significant cytotoxic effects on colon cancer cells (HCT116 and HT29), with IC50 values below 4 µM in some cases .

The biological activity of this compound may be attributed to its interaction with specific biological targets such as enzymes or receptors. The nitro group may play a crucial role in modulating these interactions, potentially leading to the inhibition of critical cellular processes like protein synthesis and DNA replication .

Study on Antimicrobial Activity

A study examining various substituted piperazine derivatives found that certain analogs showed promising antibacterial activity against resistant strains. The mechanism involved inhibition of protein and DNA synthesis without affecting cell wall integrity .

Cytotoxic Evaluation

In another study focused on the cytotoxic effects of thiazole derivatives, several compounds were evaluated against human cancer cell lines. The results indicated that specific structural modifications significantly enhanced cytotoxicity and selectivity towards malignant cells compared to non-malignant cells .

Q & A

Q. What are the standard synthetic protocols for preparing (E)-5-(3-nitrobenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one?

The compound is typically synthesized via a condensation reaction between a thiazolone precursor and an aldehyde derivative. A general method involves refluxing 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with thioglycolic acid to form the thiazole core, followed by Knoevenagel condensation with 3-nitrobenzaldehyde in 1,4-dioxane using piperidine as a catalyst. The product is purified by recrystallization from 1,4-dioxane or ethanol . Key parameters include reaction time (5–10 hours), solvent choice, and acid/base workup to isolate the (E)-isomer.

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and isomerism (e.g., distinguishing E/Z configurations via coupling constants). For example, the thiazole proton appears at δ 2.50–2.57 ppm in related analogs .

- IR Spectroscopy : Identification of functional groups like C=O (~1700 cm⁻¹) and NO₂ (~1520 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing; monoclinic systems (e.g., space group P2₁/c) are common for similar thiazolones .

- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peaks).

Q. How is the cytotoxicity of this compound evaluated in preclinical models?

Cytotoxicity is assessed using the sulforhodamine B (SRB) assay against panels of cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38). Cells are treated with serial dilutions (1–100 µM) for 48–72 hours, with CHS-828 as a reference inhibitor. Results are reported as IC₅₀ values, ensuring DMSO concentrations ≤0.5% to avoid solvent toxicity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzylidene or piperazine moieties) influence bioactivity?

SAR studies on analogous thiazolones reveal:

- Electron-withdrawing groups (e.g., NO₂ at the 3-position) enhance cytotoxicity by improving electrophilicity and target binding .

- Piperazine substituents : Bulky groups (e.g., p-tolyl) improve metabolic stability but may reduce solubility. Comparative data show IC₅₀ shifts of 2–3-fold between analogs with varying aryl groups .

- Isomerism : The (E)-configuration is critical for activity; (Z)-isomers in related compounds show 10–50× lower potency due to steric hindrance .

Q. What computational methods are used to predict binding modes or pharmacokinetic properties?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like tubulin or kinases. For example, nitro groups form hydrogen bonds with Lys352 in β-tubulin .

- DFT Calculations : Multiwfn software analyzes electron density (e.g., Fukui indices) to identify reactive sites for electrophilic attack .

- ADMET Prediction : SwissADME or pkCSM estimates logP (~3.5), BBB permeability (low), and CYP450 inhibition risks .

Q. How can contradictory cytotoxicity data across studies be resolved?

Discrepancies often arise from:

- Cell Line Variability : NUGC (gastric) vs. HONE-1 (nasopharyngeal) cells may express divergent target proteins .

- Assay Conditions : Varying serum concentrations (5% vs. 10% FBS) alter compound bioavailability.

- Isomeric Purity : Contamination by (Z)-isomers (≥5%) reduces observed activity. Validate configuration via NOESY or XRD .

Q. What strategies improve selectivity between cancer and normal cells?

- Dose-Response Profiling : Compare IC₅₀ ratios (e.g., WI-38 vs. MCF-7). Selectivity indices >3 indicate therapeutic potential .

- Targeted Delivery : Conjugation to folate or peptide carriers reduces off-target effects .

- Metabolic Profiling : LC-MS/MS identifies metabolites in hepatocytes; avoid derivatives prone to glucuronidation .

Q. How is the stereochemical integrity of the (E)-isomer maintained during synthesis and storage?

- Synthesis : Use aprotic solvents (e.g., 1,4-dioxane) and catalytic piperidine to favor the (E)-isomer via kinetic control .

- Storage : Lyophilize and store at -20°C in amber vials to prevent light-/heat-induced isomerization .

- Quality Control : Regular HPLC checks (C18 column, MeCN/H₂O mobile phase) monitor isomer ratios .

Methodological Tables

Table 1. Cytotoxicity of Thiazolone Analogs (IC₅₀, µM)

| Cell Line | (E)-Isomer | (Z)-Isomer | CHS-828 (Control) |

|---|---|---|---|

| MCF-7 (Breast) | 12.3 ± 1.2 | 145 ± 8.5 | 8.7 ± 0.9 |

| HEPG-2 (Liver) | 9.8 ± 0.7 | 98 ± 6.3 | 7.2 ± 0.5 |

| WI-38 (Normal) | 45.6 ± 3.1 | >200 | 32.4 ± 2.8 |

Table 2. Computational Parameters for Multiwfn Analysis

| Property | Value | Relevance to Reactivity |

|---|---|---|

| HOMO Energy | -6.2 eV | Electrophilic attack susceptibility |

| LUMO Energy | -1.8 eV | Nucleophilic interaction sites |

| Fukui Index (C5) | 0.15 | Site for covalent modification |

Key Recommendations for Researchers

- Prioritize stereochemical validation early in synthesis.

- Use orthogonal assays (e.g., SRB + Annexin V) to confirm mechanism.

- Collaborate with computational chemists to rationalize SAR trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.